Quinidine gluconate is the gluconate salt of quinidine, an alkaloid extracted from the bark of the cinchona tree. [] While clinically used as an antiarrhythmic agent, Quinidine gluconate also plays a significant role in scientific research as a tool to study cardiac physiology, drug interactions, and drug metabolism.
Quinidine gluconate is synthesized from quinine, a natural alkaloid extracted from the bark of the Cinchona tree. It is classified under the following categories:
Quinidine gluconate can be synthesized through a multi-step process starting from quinine. The synthesis involves the following steps:
This synthetic route allows for the production of quinidine gluconate in a laboratory setting, ensuring the compound meets pharmaceutical standards .
Quinidine gluconate has a complex molecular structure characterized by its chemical formula . The compound consists of a quinoline ring system with specific substitutions that contribute to its pharmacological properties.
The molecular structure plays a critical role in its interaction with ion channels in cardiac cells, influencing its efficacy as an antiarrhythmic agent .
Quinidine gluconate participates in various chemical reactions, including:
These reactions are significant for understanding the compound's behavior in biological systems and its potential metabolic pathways .
Quinidine gluconate exerts its antiarrhythmic effects primarily through the following mechanisms:
These combined actions result in the prolongation of both QRS and QT intervals on electrocardiograms, stabilizing heart rhythms .
Quinidine gluconate exhibits several notable physical and chemical properties:
These properties are crucial for determining dosing regimens and understanding potential interactions with other medications .
Quinidine gluconate has several scientific applications:
Quinidine gluconate is the D-gluconate salt of quinidine, an alkaloid derived from the bark of Cinchona species. Its systematic chemical name is (S)-(1S,2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol mono-D-gluconate, with the empirical formula C₂₆H₃₆N₂O₉ and a molecular weight of 520.58 g/mol [5] [8]. Structurally, it comprises two key moieties: the quinidine base (62.3% by weight) and gluconic acid (37.7%) [6].
The quinidine component features stereospecific centers that define its pharmacological activity. As the d-isomer of quinine, quinidine exhibits specific stereochemistry at positions C₃, C₄, C₈, and C₉, rendering it a (9S)-stereoisomer [3] [6]. This configuration includes a trans fusion between quinuclidine and quinoline rings, with the hydroxy group at C₉ in the S configuration and the vinyl group at C₃ in the R configuration. The gluconate counterion contributes five hydroxyl groups and a carboxylic acid function, enhancing water solubility compared to other quinidine salts. Computational analysis predicts key physicochemical properties: a logP of 2.82 (indicating moderate lipophilicity), pKa of 9.05 (basic nitrogen), and polar surface area of 45.59 Ų [5]. These properties influence membrane permeability and intermolecular interactions in solid-state formulations.
Industrial production begins with alkaloid extraction from Cinchona bark, followed by optical resolution to isolate quinidine from its diastereomers [3] [7]. The synthetic sequence involves:
Critical process parameters include:
The final product exists as a white, crystalline powder with characteristic chiral optical properties. Each 324 mg extended-release tablet contains 202 mg of quinidine base, reflecting the 62.3% base content in the salt [6]. Modern production emphasizes green chemistry principles, including solvent recycling and catalytic synthesis of gluconic acid from glucose.
Table 1: Composition Comparison of Quinidine Salts
Salt Type | Base Content (%) | Molecular Weight (g/mol) | Water Solubility (mg/mL) |
---|---|---|---|
Gluconate | 62.3 | 520.58 | ~50 (25°C) |
Sulfate | 82.2 | 422.50 | ~2 (25°C) |
Polygalacturonate | 60.7 | 522.56 | ~10 (25°C) |
Extended-release quinidine gluconate tablets (324 mg) employ hydrophilic matrix systems to achieve prolonged absorption. Core formulation components include:
These matrices operate via diffusion-controlled release mechanisms: water penetration swells the polymer, creating a viscous gel layer that modulates drug dissolution. The USP Drug Release Test 5 specification requires <30% release at 1 hour, 45–80% at 4 hours, and >80% at 8 hours [6]. In vivo, this delivers peak plasma concentrations within 3–5 hours post-dosing, contrasting sharply with sulfate salt formulations that peak at 1 hour [4].
Food significantly impacts absorption kinetics, increasing both rate (27%) and extent (17%) of absorption [6]. However, aluminum hydroxide antacids show negligible interaction, while grapefruit juice may delay absorption through delayed gastric emptying. Critical formulation challenges include preventing dose dumping and ensuring batch-to-batch reproducibility. A 1982 recall of a generic product demonstrated the clinical consequences of improper formulation: a product with 50% lower bioavailability than the innovator formulation was withdrawn from the market [10].
Quinidine gluconate exhibits complex pH-dependent stability and metabolism patterns. In plasma, it shows 80–88% protein binding, primarily to α₁-acid glycoprotein, with reduced binding (50–70%) in neonates and pregnant women [6]. Under physiological conditions, the compound undergoes:
Table 2: Major Quinidine Metabolites and Characteristics
Metabolite | Enzyme Involved | Relative Activity | Elimination Half-life | Kinetic Behavior |
---|---|---|---|---|
3-Hydroxyquinidine | CYP3A4 | 50% of parent | 12 hours | Nonlinear (saturable) |
2'-Oxoquinidinone | CYP3A4 | <20% of parent | 6–8 hours | Linear |
Renal elimination follows pH-dependent tubular reabsorption: urinary excretion of unchanged drug decreases from 20% at pH <7 to 5% at alkaline pH [6]. In vitro stability studies show susceptibility to oxidative degradation under high-temperature/humidity conditions. Solutions degrade through hydrolysis of the methoxyquinoline moiety, while solid-state degradation involves crystallization changes in the gluconate counterion.
Key properties governing bioavailability include:
Comparative bioavailability studies show gluconate's slower absorption produces more stable plasma concentrations than sulfate salts, with smaller peak-trough fluctuations (Cₘₐₓ-Cₘᵢₙ) during chronic dosing [4]. However, generic formulation differences can cause clinically significant bioavailability variations—a study found one generic product provided only 50% of the innovator's AUC [10].
Table 3: Food Effects on Quinidine Gluconate Pharmacokinetics
Parameter | Fasting State | Fed State | Change (%) | Clinical Implication |
---|---|---|---|---|
Tₘₐₓ (h) | 3.0 | 2.2 | ↓27% | Faster absorption |
Cₘₐₓ (mg/L) | 1.8 | 2.1 | ↑17% | Higher peak exposure |
AUC (mg·h/L) | 24.5 | 28.7 | ↑17% | Increased total absorption |
CAS No.: 112484-85-2
CAS No.: 10606-14-1